BH3I-2 - 315195-18-7

BH3I-2

Catalog Number: EVT-261843
CAS Number: 315195-18-7
Molecular Formula: C19H11Cl3INO4S
Molecular Weight: 582.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BH3I-2' is a cell-permeable BH3 mimetic which induces apoptosis by specifically preventing BH3 domain-mediated interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family, thereby blocking the interaction between Bak BH3 and Bcl-x by targeting the Bcl-x binding pocket.
Overview

BH3I-2 is a compound classified as a Bcl-2 family inhibitor, specifically targeting pro-survival proteins such as Bcl-2 and Bcl-xL. This compound has garnered attention in cancer research due to its potential to induce apoptosis in cancer cells by disrupting the protective mechanisms afforded by these proteins. The ability of BH3I-2 to modulate apoptotic pathways positions it as a promising candidate for therapeutic applications in oncology.

Source and Classification

BH3I-2 is derived from the broader category of BH3 mimetics, which are designed to mimic the activity of BH3-only proteins that promote apoptosis by antagonizing pro-survival Bcl-2 family members. The compound is recognized for its selective binding affinity to Bcl-2 and Bcl-xL, making it a critical focus in studies aimed at enhancing cancer treatment efficacy through apoptosis induction .

Synthesis Analysis

The synthesis of BH3I-2 involves several chemical methodologies aimed at producing compounds that can effectively inhibit Bcl-2 family proteins. One notable approach includes the use of organic synthesis techniques that allow for the modification of existing compounds to enhance their binding affinity and selectivity towards Bcl-2 and Bcl-xL. Specific synthetic routes often involve multi-step processes, including:

  1. Formation of key intermediates: Utilizing starting materials such as aromatic amines or carboxylic acids.
  2. Coupling reactions: Employing techniques like amide bond formation to create the final structure.
  3. Purification: Techniques such as chromatography are commonly used to isolate and purify the synthesized compound.

The detailed synthetic pathway for BH3I-2 has been documented in various studies, emphasizing the importance of optimizing reaction conditions to improve yield and purity .

Molecular Structure Analysis

BH3I-2 possesses a defined molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The structure can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular weight and configuration.

Key structural features include:

  • A central scaffold that allows for interaction with the hydrophobic pockets of Bcl-2 and Bcl-xL.
  • Functional groups that enhance solubility and bioavailability.

The molecular formula and weight, along with other structural data, can be derived from empirical studies focusing on X-ray crystallography or computational modeling approaches .

Chemical Reactions Analysis

BH3I-2 undergoes specific chemical reactions that are crucial for its function as an inhibitor of Bcl-2 family proteins. These reactions primarily involve:

  1. Binding Interactions: The compound forms non-covalent interactions with target proteins, which can be studied through techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
  2. Apoptotic Pathway Activation: Upon binding, BH3I-2 triggers conformational changes in pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization.

The kinetics of these reactions can provide valuable data on the efficacy and potency of BH3I-2 as an anti-cancer agent .

Mechanism of Action

The mechanism by which BH3I-2 induces apoptosis involves several key processes:

  1. Inhibition of Pro-survival Proteins: By binding to Bcl-2 and Bcl-xL, BH3I-2 prevents these proteins from sequestering pro-apoptotic factors like Bax and Bak.
  2. Activation of Apoptotic Pathways: The release of pro-apoptotic factors leads to mitochondrial dysfunction, culminating in cytochrome c release and activation of caspases.
  3. Induction of Cell Death: Ultimately, this cascade results in programmed cell death (apoptosis), which is particularly valuable in treating malignancies resistant to conventional therapies .
Physical and Chemical Properties Analysis

BH3I-2 exhibits several physical and chemical properties that are relevant for its application in research:

  1. Solubility: The compound's solubility in various solvents affects its bioavailability and efficacy.
  2. Stability: Stability under physiological conditions is crucial for its potential therapeutic use.
  3. Melting Point: Determining the melting point provides insights into the purity and phase behavior of the compound.

These properties can be quantitatively assessed using standard analytical techniques such as High Performance Liquid Chromatography (HPLC) or Differential Scanning Calorimetry (DSC) .

Applications

BH3I-2 has significant applications in scientific research, particularly in cancer therapy:

  1. Cancer Treatment: Its ability to induce apoptosis makes it a candidate for combination therapies aimed at overcoming resistance mechanisms in tumors.
  2. Biological Studies: Researchers utilize BH3I-2 to study apoptotic pathways and the role of Bcl-2 family proteins in cell survival.
  3. Drug Development: As a lead compound, BH3I-2 serves as a template for developing more potent inhibitors with improved pharmacological profiles.
Molecular Mechanisms of BH3I-2 in Apoptotic Regulation

Inhibition of Anti-Apoptotic Bcl-2 Family Protein Interactions

BH3I-2 (3-iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide) is a cell-permeable, small-molecule BH3 mimetic designed to disrupt protein-protein interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Its core mechanism involves competitively binding to the hydrophobic groove of anti-apoptotic proteins (Bcl-2, Bcl-xL), which typically sequester the BH3 domains of pro-apoptotic proteins like Bak or Bax [2] [5]. Structural analyses reveal that BH3I-2 mimics the α-helical BH3 domain, occupying the P2–P4 hydrophobic pockets of Bcl-xL and Bcl-2 with high affinity. The compound's halogenated aromatic rings and sulphonyl linker enable key van der Waals contacts and hydrogen bonding with residues such as Arg139 and Tyr101 in Bcl-xL, while its steric bulk limits optimal fitting into the shallower groove of Bcl-2, conferring moderate selectivity for Bcl-xL [5] [6].

Table 1: Binding Specificity of BH3I-2 to Anti-Apoptotic Bcl-2 Family Proteins

Target ProteinStructural DeterminantBinding Affinity (Relative)Biological Consequence
Bcl-xLDeep hydrophobic groove; Arg139HighEffective displacement of pro-apoptotic BH3-only proteins
Bcl-2Shallow groove; Gly145ModeratePartial inhibition of interactions
Mcl-1Distinct groove topologyLowMinimal disruption

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

By antagonizing anti-apoptotic proteins, BH3I-2 liberates pro-apoptotic effectors Bax and Bak, enabling their activation and oligomerization at the mitochondrial outer membrane. This oligomerization forms pores that facilitate cytochrome c release—a point of no return in apoptosis execution [4]. Studies using isolated mitochondria demonstrate that BH3I-2-induced cytochrome c release is abolished in Bax/Bak-knockout systems, confirming strict dependency on these proteins [2] [6]. Kinetic analyses reveal that cytochrome c release occurs within 15–30 minutes of BH3I-2 exposure, preceding caspase activation. This rapid kinetics aligns with a direct activation model where BH3I-2 displaces sequestered Bax/Bak from Bcl-xL complexes rather than solely inhibiting anti-apoptotic "guardians" [4] [10].

Modulation of Inner Mitochondrial Membrane Integrity

Beyond MOMP, BH3I-2 triggers early disruption of inner mitochondrial membrane (IMM) integrity, evidenced by a rapid collapse of the mitochondrial membrane potential (ΔΨm) within 5–10 minutes—before detectable cytochrome c release [2]. This ΔΨm dissipation is linked to reactive oxygen species (ROS) generation, as antioxidants like N-acetylcysteine partially attenuate the loss of membrane potential. BH3I-2-induced ROS primarily originate from electron transport chain (ETC) complexes I and III, likely due to impaired proton gradient maintenance and increased electron leakage [3] [7] [9]. The sequence of events suggests a feed-forward loop: initial ETC dysfunction amplifies ROS, which further destabilizes cardiolipin-rich IMM domains, sensitizing mitochondria to Bax/Bak pore formation.

Table 2: Temporal Sequence of Mitochondrial Events Induced by BH3I-2

EventTime Post-BH3I-2 ExposureDependencyFunctional Consequence
ΔΨm collapse5–10 minutesBcl-2/Bcl-xL inhibition; ROSLoss of ATP synthesis; ETC uncoupling
Cytochrome c release15–30 minutesBax/Bak oligomerizationCaspase-9 activation; apoptosome formation
Caspase-3 activation>30 minutesCytochrome c-dependentExecution of apoptotic dismantling

Properties

CAS Number

315195-18-7

Product Name

BH3I-2

IUPAC Name

5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3-iodobenzamide

Molecular Formula

C19H11Cl3INO4S

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C19H11Cl3INO4S/c20-10-1-3-12(4-2-10)29(27,28)13-5-6-15(22)17(9-13)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26)

InChI Key

XGTQWEPDCQCNBF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl

Solubility

Soluble in DMSO

Synonyms

3-iodo-5-chloro-N-(2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl)-2-hydroxybenzamide
BH3I-2' cpd

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.